molecular formula C19H16F3N3O3 B2713597 N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 941963-16-2

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2713597
CAS No.: 941963-16-2
M. Wt: 391.35
InChI Key: UMSLWHJJHUIGAD-UHFFFAOYSA-N
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Description

“N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a compound that has been synthesized in the field of organic chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by a reaction between tryptamine and naproxen . Another method involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a coupling agent between carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, a similar compound was characterized using 1H NMR (600 MHz, DMSO) and other spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position has been described, which selectively introduces trifluoromethyl to indoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For a similar compound, it was reported as a white solid with a melting point of 122–124 °C .

Scientific Research Applications

Synthetic Methodologies

Research has developed novel synthetic approaches for compounds structurally related to N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally similar, via rearrangement sequences. This method offers a new formula for synthesizing anthranilic acid derivatives and oxalamides, which could potentially be applied to the synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Mamedov et al., 2016).

Enzyme Inhibition

Compounds with indole moieties have been explored for their potential as enzyme inhibitors. A study by Nazir et al. (2018) synthesized novel indole-based scaffolds with potent urease inhibitory activity. Given the indole component in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, similar enzymatic inhibition properties could be investigated for this compound as well (Nazir et al., 2018).

Optical and Material Science Applications

Indole derivatives have also been studied for their applications in optical and material sciences. For instance, Wolak et al. (2003) explored photochromic fluorinated indolylfulgides for applications in optical switches and memory media. The study highlighted the importance of hydrolytic stability in such compounds, which could be relevant for the trifluoromethoxy group in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Wolak et al., 2003).

Metal Complex Formation

The oxalamide group in the compound suggests potential for forming complexes with metals. A study by Weheabby et al. (2018) on multinuclear copper(II) complexes with oxamato/oxamidato ligands showed significant antiferromagnetic exchange interactions. Such properties could be explored with N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the design of novel magnetic materials or in catalysis (Weheabby et al., 2018).

Corrosion Inhibition

Indole derivatives have also been evaluated for their role as corrosion inhibitors. Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel, which suggests that the indole portion of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide could potentially impart corrosion inhibition properties (Verma et al., 2016).

Future Directions

The future directions in the study of this compound could involve further exploration of its potential biological activities and applications in various fields. It could also involve the development of more efficient and environmentally friendly methods for its synthesis .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)28-14-7-5-13(6-8-14)25-18(27)17(26)23-10-9-12-11-24-16-4-2-1-3-15(12)16/h1-8,11,24H,9-10H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSLWHJJHUIGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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